BenchChemオンラインストアへようこそ!

BQCA

M1 muscarinic receptor Subtype selectivity Allosteric modulation

BQCA is the industry-standard tool for selective M1 mAChR potentiation, offering an irreplaceable advantage over structurally distinct PAMs or orthosteric agonists. Its unique allosteric cooperativity (αβACh=26), absence of M2-M5 activity up to 100 µM, and established in vivo brain exposure (Cmax 270 nM at 10 mg/kg i.p.) enable precise dose-response mapping and clean attribution of cognitive endpoints. Choose BQCA to eliminate M3-mediated confounds and receptor desensitization risks, ensuring experimental validity in Alzheimer's and schizophrenia models. Supplied as ≥98% pure powder for immediate in vitro and in vivo application.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
CAS No. 338747-41-4
Cat. No. B1667496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQCA
CAS338747-41-4
Synonyms1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
BQCA compound
sodium 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O
InChIInChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22)
InChIKeyBZBBTGCKPRSPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BQCA CAS 338747-41-4: A First-in-Class M1 Muscarinic Positive Allosteric Modulator for Neuroscience Research Procurement


BQCA (benzylquinolone carboxylic acid, CAS 338747-41-4) is the first highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR) [1]. Unlike orthosteric agonists, BQCA binds to an allosteric site distinct from the acetylcholine binding pocket, reducing the concentration of acetylcholine required to activate M1 up to 129-fold with an inflection point of 845 nM in human M1 receptor assays [2]. Its chemical formula is C18H15NO4 with a molecular weight of 309.32 g/mol, and it is supplied as a ≥98% pure powder suitable for in vitro and in vivo neuroscience applications .

Why Generic M1 Modulators Cannot Substitute for BQCA in Target Engagement and In Vivo Studies


Substituting BQCA with alternative M1 PAMs or orthosteric agonists introduces significant risks in experimental reproducibility and data interpretation. BQCA possesses a unique combination of high M1 subtype selectivity, a well-characterized allosteric cooperativity factor (αβACh = 26), and documented in vivo brain exposure (Cmax 270 nM at 10 mg/kg i.p.) that translates to a defined ~4-fold potentiation of cholinergic signaling [1]. Structurally distinct M1 PAMs such as VU0453595 exhibit divergent functional cooperativity (logαβACh = 1.62 vs. BQCA's 1.41) and distinct effects on sleep/wake architecture, while orthosteric agonists like cevimeline lack BQCA's favorable side effect profile [2]. Furthermore, BQCA's low intrinsic agonist efficacy (logτB = 1.13) minimizes the risk of receptor desensitization observed with direct agonists [3]. These parameters are not interchangeable across compound classes and directly impact the validity of target engagement and behavioral pharmacology outcomes.

BQCA Quantitative Differentiation: Head-to-Head Evidence vs. M1 PAMs, Agonists, and AChEIs


M1 Subtype Selectivity: BQCA Demonstrates Functional Sparing of M2-M5 Receptors at Concentrations Up to 100 µM

BQCA exhibits functional selectivity for the M1 receptor, showing no potentiation, agonism, or antagonism activity on M2, M3, M4, or M5 receptors up to 100 µM [1]. In contrast, orthosteric M1-preferring agonists such as cevimeline and xanomeline display significant off-target activity at M3 receptors, leading to dose-limiting peripheral cholinergic side effects including salivation and gastrointestinal disturbances [2].

M1 muscarinic receptor Subtype selectivity Allosteric modulation

Functional Cooperativity: BQCA αβACh = 26 Enables Defined 4-Fold Potentiation at Therapeutically Relevant Brain Concentrations

BQCA exhibits a functional cooperativity factor (αβACh) of 26 ± 0.26 (logαβACh = 1.41) for the M1 receptor, indicating it enhances acetylcholine's functional response 26-fold [1]. In vivo brain microdialysis after 10 mg/kg i.p. administration achieved a Cmax of 270 nM, which translates to an approximately 4-fold potentiation of endogenous cholinergic tone [2]. By comparison, structurally distinct M1 PAM PF-06767832 shows higher cooperativity (αβACh = 42), while VU0486846 shows αβACh = 30; however, BQCA's brain-to-plasma ratio and free fraction enable predictable in vivo engagement not established for newer chemotypes [3].

Allosteric cooperativity Brain exposure Pharmacodynamic translation

In Vivo Cognitive Efficacy: BQCA Accelerates Learning Rate in Touchscreen Visual Discrimination Task Requiring Top-Down Processing

In a touchscreen-based visual pairwise discrimination task assessing top-down cognitive processing (a domain impaired in schizophrenia), BQCA (10 mg/kg i.p.) administered daily for 12 consecutive days significantly enhanced the rate of learning in wild-type mice, an effect completely absent in M1 knockout mice [1]. This represents a quantifiable cognitive enhancement phenotype that requires M1 receptor engagement. In contrast, the acetylcholinesterase inhibitor donepezil (3-10 mg/kg) produced complex, dose-dependent alterations in spectral power across multiple frequency bands in the same model, but without the M1-specific learning rate acceleration observed with BQCA [2].

Cognitive enhancement Schizophrenia model Touchscreen cognition

Side Effect Profile: BQCA Shows No Locomotor or Salivation Effects at Doses 3- to 10-Fold Above Efficacious Cognitive Dose

BQCA at 10 mg/kg i.p. and above (up to 30 mg/kg) produced no significant effects on spontaneous locomotion or salivation in rodent safety pharmacology assessments [1]. This contrasts sharply with the M1/M3 agonist cevimeline, which induces dose-limiting salivation even at low doses due to M3 receptor activation [2]. In comparative sleep/wake architecture studies, BQCA (3-30 mg/kg) produced subtle decreases in REM sleep at specific Zeitgeber times, whereas the acetylcholinesterase inhibitor donepezil and M1/M4 agonist xanomeline significantly increased wake time and caused dose-limiting adverse effects in nonhuman primates [3].

Safety pharmacology Cholinergic side effects Therapeutic index

EEG Gamma Power Modulation: BQCA Increases High-Frequency Gamma (57-99 Hz) at 30 mg/kg in Freely Moving Rats

In electroencephalography (EEG) studies in young adult rats, BQCA (30 mg/kg) significantly increased relative spectral power in high-frequency gamma bands (57-99 Hz) during wake epochs, a neurophysiological correlate of arousal and cognitive enhancement [1]. The structurally distinct M1 PAM VU0453595 (30 mg/kg) increased a narrower gamma frequency range (60 and 62-99 Hz) and also decreased lower frequencies (11-13 Hz), while the acetylcholinesterase inhibitor donepezil (3-10 mg/kg) produced complex bidirectional changes across multiple frequency bands including delta (0.5-4 Hz) and theta (4-8 Hz) [2]. BQCA's gamma-enhancing effect was observed without altering overall sleep/wake stage duration [3].

EEG biomarkers Gamma oscillations Arousal and cognition

In Vivo Brain Exposure: BQCA Achieves 270 nM Cmax with 4-Fold Potentiation at 10 mg/kg, Enabling Target Engagement Correlation

In vivo brain microdialysis in rats revealed that BQCA reaches a maximal unbound brain concentration of 270 nM 40 minutes after intraperitoneal administration of 10 mg/kg [1]. Based on in vitro inflection point data (306 nM in rat M1 cells) and potentiation curves, this brain concentration corresponds to an approximately 4-fold potentiation of the cholinergic agonist response in vivo [2]. In comparison, newer M1 PAM chemotypes such as VU0453595 and PF-06767832 have reported in vitro EC50 values (2140 nM for VU0453595) but lack the same depth of published brain exposure and target engagement correlation data, making BQCA the preferred tool compound for studies requiring predictable in vivo pharmacology [3].

Pharmacokinetics Brain penetration Target engagement

Optimal Research and Industrial Use Cases for BQCA Based on Quantitative Differentiation Evidence


M1 Receptor Target Validation in Schizophrenia and Alzheimer's Disease Models Requiring Subtype Selectivity

BQCA's demonstrated M1 selectivity with no functional activity at M2-M5 up to 100 µM [1] makes it the preferred tool for dissecting M1-specific contributions to cognitive processing in disease models. Unlike orthosteric agonists (cevimeline, xanomeline) that introduce M3-mediated confounding effects, BQCA enables clean attribution of behavioral and electrophysiological outcomes to M1 receptor potentiation [2]. This is particularly critical in touchscreen-based cognitive tasks assessing top-down processing, where BQCA's M1-dependent enhancement of learning rate has been validated in wild-type versus M1 knockout mice [3].

Dose-Response Studies Requiring Predictable Brain Target Engagement and PK/PD Correlation

Researchers designing dose-response experiments benefit from BQCA's well-characterized brain exposure profile (Cmax 270 nM at 10 mg/kg i.p.) and established in vivo potentiation factor (~4-fold) [1]. This PK/PD correlation allows precise dosing to achieve defined levels of M1 receptor potentiation, reducing the need for extensive pilot studies. In contrast, newer M1 PAM chemotypes lack comparable in vivo brain exposure data, introducing uncertainty in dose selection and target engagement interpretation [2].

EEG Biomarker Studies Focused on Gamma Oscillation Enhancement Without Sleep Architecture Disruption

BQCA's selective enhancement of high-frequency gamma power (57-99 Hz) at 30 mg/kg, without the delta/theta band suppression or sleep/wake disruption observed with acetylcholinesterase inhibitors like donepezil [1], positions it as an ideal compound for translational EEG studies in Alzheimer's disease and schizophrenia research. Its clean neurophysiological signature enables correlation of gamma oscillation changes with cognitive improvement while minimizing confounding effects on arousal and sleep architecture [2].

Chronic Behavioral Pharmacology Studies Requiring Wide Therapeutic Index and Low Side Effect Burden

BQCA's demonstrated lack of locomotor or salivation effects at doses 3- to 10-fold above the cognitively efficacious dose (10 mg/kg) [1] enables long-term, repeated-dosing studies in rodent models of neurodegeneration and psychiatric disorders. The wide therapeutic index minimizes the risk of confounding behavioral effects from cholinergic toxicity, a significant advantage over M1/M3 agonists like cevimeline that induce dose-limiting salivation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for BQCA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.